molecular formula C26H30ClNO6 B12850780 N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Cat. No.: B12850780
M. Wt: 488.0 g/mol
InChI Key: QNIGPHJJFIEEHD-UHFFFAOYSA-N
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Description

N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorohexyl group, an ethoxyethyl chain, and an anthracene-derived acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves multiple steps:

    Formation of the Chlorohexyl Intermediate: The initial step involves the chlorination of hexanol to form 6-chlorohexanol.

    Etherification: The chlorohexyl intermediate is then reacted with ethylene glycol under basic conditions to form the ethoxyethyl chain.

    Anthracene Derivative Formation: The anthracene moiety is synthesized through a Friedel-Crafts acylation reaction, followed by oxidation to introduce the keto groups.

    Amide Formation: The final step involves the coupling of the anthracene derivative with the ethoxyethyl intermediate using acetic anhydride and a suitable catalyst to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized to introduce additional functional groups.

    Reduction: The keto groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The chlorohexyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto or carboxyl groups, while reduction may yield hydroxyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving anthracene derivatives.

    Medicine: Potential use as a therapeutic agent due to its unique structural features.

    Industry: Applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The anthracene moiety may also play a role in its mechanism of action by intercalating with DNA or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-(1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide: can be compared with other anthracene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorohexyl group, ethoxyethyl chain, and anthracene-derived acetamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C26H30ClNO6

Molecular Weight

488.0 g/mol

IUPAC Name

N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-(1-hydroxy-9,10-dioxoanthracen-2-yl)acetamide

InChI

InChI=1S/C26H30ClNO6/c27-11-5-1-2-6-13-33-15-16-34-14-12-28-22(29)17-18-9-10-21-23(24(18)30)26(32)20-8-4-3-7-19(20)25(21)31/h3-4,7-10,30H,1-2,5-6,11-17H2,(H,28,29)

InChI Key

QNIGPHJJFIEEHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CC(=O)NCCOCCOCCCCCCCl)O

Origin of Product

United States

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